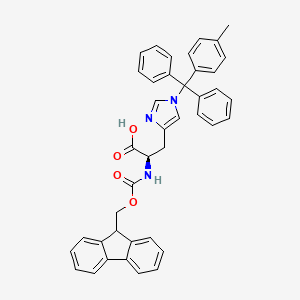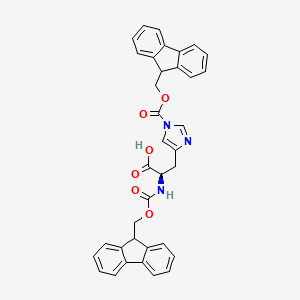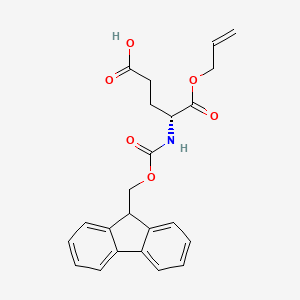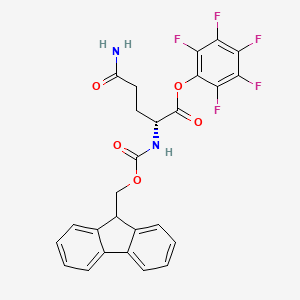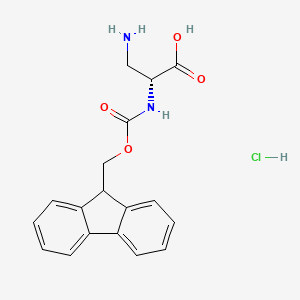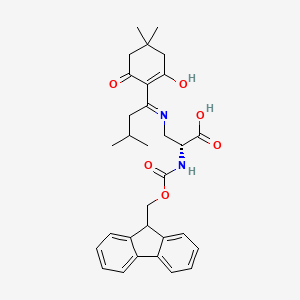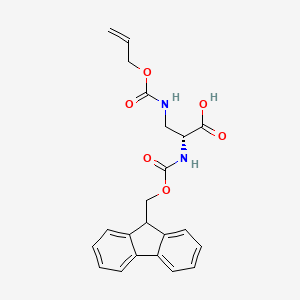
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid, also known as (S)-Fmoc-OMe-dMe-DAA, is an important organic compound used in the synthesis of peptides. It is an amino acid derivative that has been used in peptide synthesis, enzyme inhibitors, and other applications. This compound has been studied extensively in the scientific community and has been found to have a wide range of applications.
科学的研究の応用
Synthesis and Modification of Amino Acids
- Synthesis of β-Amino Acids : A study demonstrated the successful application of the Arndt-Eistert protocol to synthesize enantiomerically pure N-Fmoc-protected β-amino acids from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids. This process was efficient, requiring only two steps and yielding high results (Ellmerer-Müller et al., 1998).
- Preparation of Fmoc-β2-homoamino acids : The preparation of three new N-Fmoc-protected β2-homoamino acids was reported, utilizing a key step involving diastereoselective amidomethylation. This method is suitable for large-scale preparation and offers high yields and diastereoselectivities (Šebesta & Seebach, 2003).
Applications in Peptide Synthesis
- Enzyme-Activated Surfactants : N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes. These surfactants were converted into enzymatically activated surfactants to create homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
- Solid-Phase Synthesis of Peptides : Novel S-Xanthenyl protecting groups were introduced for cysteine, applicable for the Nα-9-Fluorenylmethyloxycarbonyl (Fmoc) strategy in peptide synthesis. This study highlighted the efficient application of these groups in the solid-phase syntheses of model peptides (Han & Bárány, 1997).
Structural and Molecular Studies
- Self-Assembled Structures : Research into the self-assembling properties of Fmoc modified aliphatic uncharged single amino acids, including Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, and Fmoc-Val-OH, has been conducted. These studies focused on observing various self-assembled structures under different conditions (Gour et al., 2021).
Application in Analytical Techniques
- Fluorescent Electrophilic Reagent : The compound has been used in the functionalization of amino acids in alkaline medium before their HPLC resolution, demonstrating its application in sensitive and efficient chromatographic determination and resolution (Hsien & Chen, 2007).
Other Notable Applications
- Synthesis of Luminescent Molecular Crystals : The compound was used in the synthesis of highly stable luminescent molecular crystals, showcasing its potential in the development of novel materials with stable photoluminescence (Zhestkij et al., 2021).
作用機序
Target of Action
Similar compounds, such as other fmoc-amino acids, are often used in peptide synthesis . They may interact with various enzymes or receptors depending on the specific structure of the synthesized peptide.
Mode of Action
The mode of action is likely dependent on the specific peptide that this compound is incorporated into. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis . It protects the amino group during synthesis and can be removed under basic conditions when no longer needed.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADFVGMQNXRFAF-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288617-75-4 |
Source


|
| Record name | 288617-75-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





